3-(Methoxymethylene)-2(3H)-benzofuranone 3-(Methoxymethylene)-2(3H)-benzofuranone
Brand Name: Vulcanchem
CAS No.: 40800-90-6
VCID: VC20875700
InChI: InChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3
SMILES: COC=C1C2=CC=CC=C2OC1=O
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol

3-(Methoxymethylene)-2(3H)-benzofuranone

CAS No.: 40800-90-6

Cat. No.: VC20875700

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethylene)-2(3H)-benzofuranone - 40800-90-6

Specification

CAS No. 40800-90-6
Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
IUPAC Name 3-(methoxymethylidene)-1-benzofuran-2-one
Standard InChI InChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3
Standard InChI Key YDHPXCHZYXPZIS-UHFFFAOYSA-N
Isomeric SMILES CO/C=C\1/C2=CC=CC=C2OC1=O
SMILES COC=C1C2=CC=CC=C2OC1=O
Canonical SMILES COC=C1C2=CC=CC=C2OC1=O

Introduction

Chemical Identity and Structure

3-(Methoxymethylene)-2(3H)-benzofuranone, registered under CAS number 40800-90-6, is a benzofuranone derivative characterized by a methoxymethylene substituent at the 3-position of the benzofuranone core structure . The compound is also known by several synonyms including (3Z)-3-(methoxymethylidene)-1-benzofuran-2-one and 3-(alpha-Methoxy)methylenebenzofuran-2(3H)-one .

Structural Characteristics

The compound is derived from benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring. The specific structure includes a methoxymethylene group at the 3-position of the benzofuranone moiety, which significantly enhances its chemical reactivity and potential biological activity.

Chemical Identifiers and Properties

ParameterValueReference
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
CAS Number40800-90-6
InChIInChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3/b8-6-
SMILESCO/C=C\1/C2=CC=CC=C2OC1=O
Density1.358 ± 0.06 g/cm³
Boiling Point331.1 ± 37.0 °C (predicted)

Physical Properties

3-(Methoxymethylene)-2(3H)-benzofuranone exhibits specific physical properties that influence its handling, storage, and application in various chemical processes.

Solubility and Physical State

The compound is slightly soluble in organic solvents such as chloroform and methanol. Its limited solubility in these solvents indicates its moderately polar nature, which is consistent with its structural features that include both hydrophobic (benzene ring) and hydrophilic (methoxy and carbonyl) groups.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-(Methoxymethylene)-2(3H)-benzofuranone, with varying degrees of efficiency and complexity.

Traditional Synthetic Approach

The traditional synthesis of 3-(Methoxymethylene)-2(3H)-benzofuranone typically involves a three-step process :

  • Synthesis of o-hydroxyphenylacetic acid

  • Formation of lactone

  • Introduction of the methoxymethylene group to yield the final product

Optimized Synthetic Method

An improved method has been developed that significantly enhances the efficiency of the synthesis process. This optimized approach involves conducting the three reaction steps in series without isolating and purifying the intermediate compounds :

StepProcessAdvantage
1Removal of acid water from filtrate (pH = 1)Minimizes waste
2Addition of acetic acid as catalystPrevents side reactions
3Azeotropic distillation to remove waterDrives reaction to completion
4Cooling to precipitate sodium chlorideFacilitates separation
5Filtration and washing with tolueneImproves purity
6Recovery of toluene and acetic acid catalystEnvironmentally friendly

This optimized method offers several advantages over traditional approaches, including reduced waste generation, improved yield, and elimination of neutralization and washing processes that typically generate significant amounts of wastewater .

Alternative Synthetic Approaches

Recent research has demonstrated that benzofuranones, including 3-(Methoxymethylene)-2(3H)-benzofuranone derivatives, can be synthesized through regioselective reactions of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups . This approach allows for programmable substitution patterns and enables the creation of complex substitution arrangements around the benzofuranone core.

Chemical Reactivity

The chemical reactivity of 3-(Methoxymethylene)-2(3H)-benzofuranone is primarily determined by its structural features, particularly the conjugated carbonyl system and the electron-rich methoxymethylene group.

Reactive Functional Groups

The compound contains several functional groups that contribute to its reactivity:

  • Lactone carbonyl group - susceptible to nucleophilic attack

  • Methoxymethylene group - can participate in various substitution reactions

  • Conjugated system - enables participation in cycloaddition reactions

Common Reaction Types

3-(Methoxymethylene)-2(3H)-benzofuranone can undergo various chemical transformations:

Reaction TypeDescriptionTypical Reagents
OxidationModification of the methoxymethylene group or ring structurePotassium permanganate, hydrogen peroxide
ReductionReduction of carbonyl or methoxymethylene groupSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of methoxy group with other nucleophilesAmines, thiols, alcohols
CycloadditionFormation of complex ring systemsDienes, dienophiles
Cross-couplingFormation of carbon-carbon bondsPalladium catalysts, organometallic reagents

The reactivity pattern makes this compound particularly valuable as an intermediate in the synthesis of more complex structures with potential applications in medicinal and agricultural chemistry.

Applications

3-(Methoxymethylene)-2(3H)-benzofuranone serves various purposes in synthetic chemistry and has potential applications in multiple fields.

Synthetic Intermediate

The compound functions as a critical intermediate in organic synthesis, particularly for the development of:

  • Pharmaceuticals - serving as a building block for bioactive compounds

  • Agrochemicals - contributing to the structure of various agricultural chemicals

  • Dyes - providing structural elements for chromophore systems

Specific Applications

3-(Methoxymethylene)-2(3H)-benzofuranone is an important intermediate in the synthesis of (E)-2-[2-(6-chloropyrimide-4-base oxygen base) phenyl]-3-methoxy-methyl acrylate, which has applications in agricultural chemistry .

Research Applications

In scientific research, the compound is utilized in various contexts:

  • Chemistry - as a building block for more complex molecular structures

  • Biology - in proteomics research to study protein interactions and functions

  • Medicine - in preclinical studies to understand biological pathways

Recent Research and Developments

Ongoing research continues to expand our understanding of 3-(Methoxymethylene)-2(3H)-benzofuranone and its potential applications.

Synthetic Methodology Advancements

Recent advances in synthetic organic chemistry have led to more efficient methods for preparing 3-(Methoxymethylene)-2(3H)-benzofuranone and related compounds. These include regioselective approaches that allow for precise control over substitution patterns on the benzofuranone core .

Expansion of Application Scope

As research progresses, the utility of 3-(Methoxymethylene)-2(3H)-benzofuranone as a synthetic building block continues to expand into new areas, including materials science and medicinal chemistry.

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